tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-prop-2-enoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-5-12(16)10-7-6-8-11(9-10)15-13(17)18-14(2,3)4/h5-9H,1H2,2-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFIFHWCJUUTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936719-29-7 | |
| Record name | tert-butyl N-[3-(prop-2-enoyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(prop-2-enoyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of various functional groups on biological activity. It is also used in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the carbamate group allows it to form stable complexes with enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogs with Pyrimido-Oxazin Moieties
Compounds 16c , 16d , and 16e () share a tert-butyl carbamate backbone but incorporate a pyrimido[4,5-d][1,3]oxazin core with acrylamide substituents. Key differences include:
- 16c : Contains a propyl group on the oxazin ring, achieving 99.34% HPLC purity with a retention time of 9.37 minutes .
- 16d : Features an isopropyl group, resulting in 97.05% purity and a longer retention time (11.98 minutes ).
- 16e : Lacks alkyl substituents, leading to reduced purity (95.07% ) and intermediate retention time (10.60 minutes ) .
Comparison Insight: The alkyl substituents on the oxazin ring significantly influence chromatographic behavior and purity, likely due to steric and hydrophobic effects. The propenoyl group in the target compound may offer greater synthetic flexibility compared to the acrylamide-pyrimido-oxazin hybrids.
tert-Butyl Carbamates with Heteroaromatic Substituents
- tert-Butyl {4-[3-(2-bromopyridin-4-yl)-3-oxopropanoyl]phenyl}carbamate (): Features a bromopyridinyl-propanoyl substituent. Synthesized using potassium tert-butoxide in THF, this compound’s electron-withdrawing bromopyridine group may enhance stability but reduce reactivity compared to the propenoyl group .
- tert-ButylN-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]-carbamate (): Incorporates a benzothiazole ring and dipropylcarbamoyl group. Structural analysis via X-ray crystallography (R factor: 0.055) revealed planar benzothiazole geometry, which contrasts with the flexible propenoyl-phenyl motif in the target compound .
Comparison Insight: Heteroaromatic substituents (e.g., pyridine, benzothiazole) modulate electronic properties and binding affinities, making these analogs suitable for targeting specific enzymes or receptors. The propenoyl group in the target compound may confer broader reactivity in covalent bonding applications.
Data Tables
Table 1: Structural and Chromatographic Comparison
Biological Activity
tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound has garnered attention in biological research due to its potential applications in enzyme-substrate interactions, pharmacological studies, and the development of new therapeutic agents.
The biological activity of this compound primarily involves its interaction with specific enzymes, where it can act as either an inhibitor or an activator. The carbamate moiety allows for stable complex formation with target enzymes, modulating their activity and influencing various biochemical pathways. This compound has been noted for its role in studying enzyme mechanisms and the effects of different functional groups on biological activity .
Enzyme Interaction Studies
In biological research, this compound serves as a valuable tool for investigating enzyme-substrate interactions. Its unique structure enables researchers to explore how modifications to the compound affect enzyme activity, providing insights into the design of more effective enzyme inhibitors or activators.
Pharmacological Potential
This compound is also being investigated for its therapeutic properties. It has been used in the development of new pharmaceuticals, particularly in anti-inflammatory drug research. Studies have shown that derivatives of related carbamate compounds exhibit promising anti-inflammatory activities, suggesting that this compound may share similar properties .
Anti-inflammatory Activity
A study focusing on related substituted benzamido phenylcarbamates revealed significant anti-inflammatory effects when tested against standard drugs like indomethacin. The compounds exhibited inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-administration in carrageenan-induced rat paw edema models. This suggests that modifications to the carbamate structure can enhance anti-inflammatory efficacy .
In Silico Studies
In silico docking studies have been conducted to evaluate the binding modes of this compound derivatives with cyclooxygenase (COX) enzymes. These studies indicate that certain modifications can lead to increased selectivity for COX-2 over COX-1, which is crucial for developing safer anti-inflammatory medications with reduced gastrointestinal side effects .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl N-phenylcarbamate | Simple phenyl group | Moderate enzyme inhibition |
| tert-Butyl N-(3-methylphenyl)carbamate | Methyl substitution on phenyl | Enhanced binding affinity |
| tert-Butyl N-(4-methoxyphenyl)carbamate | Methoxy group on phenyl | Improved anti-inflammatory properties |
| This compound | Prop-2-enoyl group enhances reactivity | Promising therapeutic applications |
Q & A
Basic: What are the recommended methods for synthesizing tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate, and what critical parameters influence reaction yield?
Answer:
The synthesis typically involves reacting tert-butyl carbamate with a substituted acryloyl chloride derivative (e.g., 3-(prop-2-enoyl)phenyl chloride) in the presence of a base like triethylamine. Key parameters include:
- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent side reactions (e.g., hydrolysis or polymerization of the acryloyl group) .
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to ensure reagent stability.
- Stoichiometry : A 1.1–1.2 molar excess of acryloyl chloride ensures complete carbamate formation.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials and by-products .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors, as combustion may release nitrogen oxides or carbon monoxide .
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For fire risks, use alcohol-resistant foam extinguishers .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption and acryloyl group degradation .
Advanced: How can crystallographic data be utilized to confirm the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Structure refinement : Employ SHELXL for small-molecule refinement. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1) .
- Validation : Cross-check bond lengths (e.g., C=O ~1.21 Å) and torsion angles against similar carbamates in the Cambridge Structural Database .
Advanced: What strategies are effective in optimizing reaction conditions to minimize by-products during synthesis?
Answer:
- By-product analysis : Use LC-MS to identify impurities (e.g., dimerized acryloyl species or hydrolyzed carbamates). Adjust reaction time and temperature to suppress their formation .
- Catalytic additives : Introduce 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate acylation and reduce reaction time, thereby limiting side reactions .
- In situ monitoring : Employ FT-IR to track acryloyl chloride consumption (C=O stretch at ~1800 cm⁻¹) and ensure reaction completion before workup .
Advanced: How do oxidation and reduction reactions affect the functional groups of this compound?
Answer:
- Oxidation : The acryloyl (prop-2-enoyl) group undergoes epoxidation with m-CPBA, forming an epoxide ring (confirmed by NMR: δ 3.5–4.5 ppm for epoxy protons) .
- Reduction : Hydrogenation (H₂/Pd-C) reduces the acryloyl double bond to a propionyl group, altering steric and electronic properties. Monitor via loss of UV absorbance at ~230 nm .
- Carbamate stability : The tert-butoxycarbonyl (Boc) group is resistant to mild redox conditions but cleaves under strong acids (e.g., TFA), releasing CO₂ and forming an amine .
Advanced: What approaches are used to analyze discrepancies in spectroscopic data during characterization?
Answer:
- NMR anomalies : If aromatic proton splitting patterns deviate from expected, consider rotational isomers or crystal packing effects. Variable-temperature NMR (VT-NMR) can resolve dynamic processes .
- Mass spectrometry : High-resolution ESI-MS detects isotopic patterns to confirm molecular ion (e.g., [M+H]⁺ at m/z 276.1234 for C₁₄H₁₈NO₃⁺). Deviations >5 ppm suggest impurities .
- XRD vs. computational models : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian 16). Discrepancies >0.02 Å may indicate crystal lattice strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
